

# Synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone: An Application Note and Protocol

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## Compound of Interest

Compound Name: 2-(3,4-Dimethoxybenzylidene)-1-indanone

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This document provides a detailed protocol for the synthesis of **2-(3,4-dimethoxybenzylidene)-1-indanone**, a member of the chalcone family of compounds. This class of molecules is of significant interest in medicinal chemistry due to its potential anti-inflammatory and anti-cancer properties.<sup>[1][2]</sup> The synthesis is achieved through a Claisen-Schmidt condensation reaction between 1-indanone and 3,4-dimethoxybenzaldehyde.<sup>[1][2][3]</sup> Both a traditional solvent-based method and an environmentally friendly solvent-free approach are described.

## Chemical Reaction

The synthesis proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the  $\alpha,\beta$ -unsaturated ketone, **2-(3,4-dimethoxybenzylidene)-1-indanone**.

Reactants:

- 1-Indanone ( $C_9H_{10}O$ )
- 3,4-Dimethoxybenzaldehyde ( $C_9H_{10}O_3$ )

Catalyst:

- Sodium Hydroxide (NaOH)

Product:

- **2-(3,4-Dimethoxybenzylidene)-1-indanone (C<sub>18</sub>H<sub>16</sub>O<sub>3</sub>)**

Byproduct:

- Water (H<sub>2</sub>O)

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **2-(3,4-dimethoxybenzylidene)-1-indanone**.

Parameter	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>16</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	280.32 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	5706-15-0	<a href="#">[1]</a>
Typical Yield	56% - 95%	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	178 - 181 °C	<a href="#">[7]</a>
Appearance	Pale yellow-green solid	<a href="#">[8]</a>

## Experimental Protocols

Two primary protocols for the Claisen-Schmidt condensation are detailed below. Protocol 1 utilizes a traditional solvent-based approach, while Protocol 2 offers a solvent-free, "green" chemistry alternative.

### Protocol 1: Solvent-Based Synthesis

This method involves the reaction in an ethanol solvent.

Materials:

- 1-Indanone

- 3,4-Dimethoxybenzaldehyde
- Ethanol
- Aqueous Sodium Hydroxide (NaOH) solution
- Dilute Hydrochloric Acid (HCl)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and vacuum filtration apparatus
- Beakers
- Thin Layer Chromatography (TLC) apparatus

**Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-indanone and 1.0 equivalent of 3,4-dimethoxybenzaldehyde in a suitable volume of ethanol.
- Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add 2-3 equivalents of aqueous sodium hydroxide solution to the flask.[\[9\]](#)
- Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water or crushed ice. Neutralize any excess NaOH by acidifying the mixture with dilute hydrochloric acid.[\[9\]](#)
- Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

- Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.[9]
- Drying: Dry the purified product, for example, in a vacuum oven.
- Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Protocol 2: Solvent-Free Synthesis

This environmentally friendly protocol is performed by grinding the solid reactants together.[9]  
[10]

### Materials:

- 1-Indanone (0.20 g)
- 3,4-Dimethoxybenzaldehyde (0.25 g)[8]
- Finely ground solid Sodium Hydroxide (NaOH) (0.05 g)[8]
- Mortar and pestle or a test tube and spatula[9]
- 10% aqueous Hydrochloric Acid (HCl) solution[8]
- Ethanol/water mixture (e.g., 90:10) for recrystallization[8][9]
- Vacuum filtration apparatus

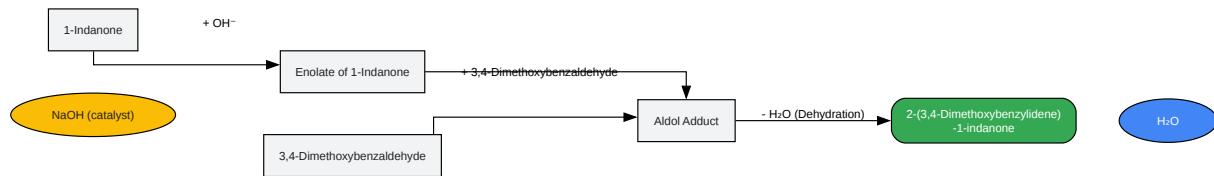
### Procedure:

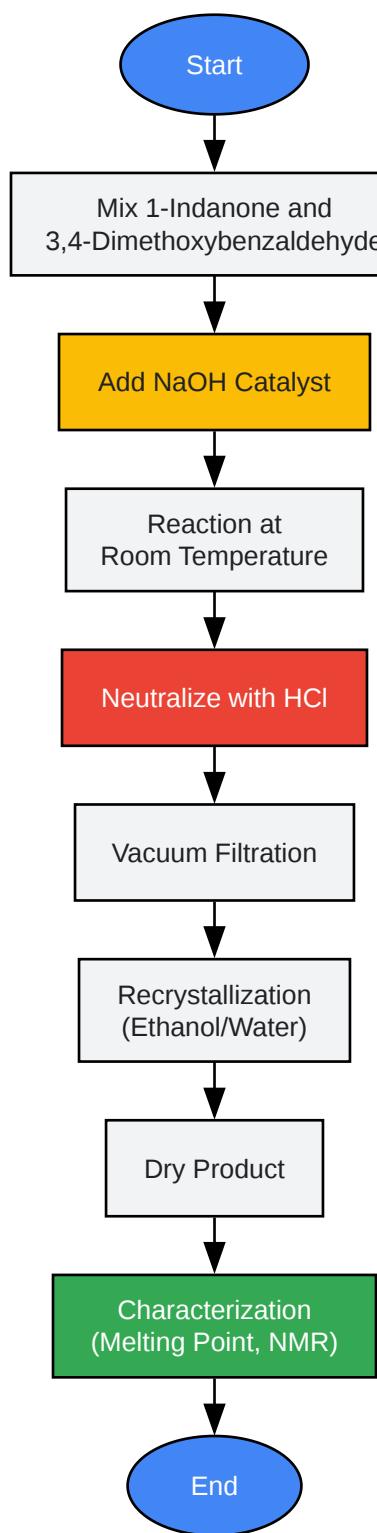
- Reactant Grinding: In a mortar or test tube, combine the 1-indanone and 3,4-dimethoxybenzaldehyde. Vigorously grind or scrape the two solids together until they form an oil.[7][9]
- Catalyst Addition: Add the finely ground solid NaOH to the mixture and continue to mix and scrape until a pale yellow-green solid forms.[8]
- Reaction Time: Let the mixture stand for 15 minutes at room temperature.[8]

- Neutralization: Add approximately 2 mL of 10% aqueous HCl solution to the solid. Mix thoroughly to ensure all the NaOH is neutralized. Check the pH to confirm it is acidic.[8]
- Isolation: Isolate the solid product using suction filtration and wash it with small portions of ice-cold water.[8]
- Recrystallization: Recrystallize the crude product from a 90:10 ethanol/water mixture.[8]
- Drying: Dry the final product completely on a pre-weighed watch glass, potentially in an oven for a short period.[8]
- Analysis: Determine the mass and melting point of the recrystallized product.[7]

## Visualizations

### Reaction Pathway





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